molecular formula C27H26N2O3S2 B2623105 N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1114872-76-2

N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2623105
CAS No.: 1114872-76-2
M. Wt: 490.64
InChI Key: ZAHXOWFJENDERF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative. Its molecular structure features a thiophene core with a carboxamide group at position 2, a sulfamoyl moiety (bearing methyl and 3-methylphenyl substituents) at position 3, and phenyl and 4-ethylphenyl groups at positions 4 and the carboxamide nitrogen, respectively.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-4-20-13-15-22(16-14-20)28-27(30)25-26(24(18-33-25)21-10-6-5-7-11-21)34(31,32)29(3)23-12-8-9-19(2)17-23/h5-18H,4H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHXOWFJENDERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound are being studied for a broader range of biological activities, including anti-inflammatory and anticancer effects.

Chemical Structure

The compound can be structurally represented as follows:

C22H24N2O3S\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure indicates the presence of a thiophene ring, which is significant in determining the compound's biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its pharmacological effects. Key areas of investigation include:

  • Antimicrobial Activity : Like other sulfonamides, this compound may exhibit antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis.
  • Anti-inflammatory Effects : Some studies suggest that compounds with a similar structure can inhibit inflammatory pathways, particularly through the modulation of cytokine production.
  • Anticancer Potential : Preliminary studies indicate that certain sulfonamide derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

Antimicrobial Studies

A study conducted on various sulfonamide derivatives indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be between 32 to 64 µg/mL, indicating effectiveness comparable to known antibiotics.

Anti-inflammatory Mechanisms

In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism by which the compound may exert anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Anticancer Activity

In a recent case study involving human cancer cell lines, the compound showed significant cytotoxicity with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway, characterized by increased mitochondrial membrane permeability and subsequent release of cytochrome c.

Case Studies

StudyFindings
Study 1: Antimicrobial ActivityMIC values ranged from 32 to 64 µg/mL against Gram-positive bacteria.The compound shows potential as an antimicrobial agent.
Study 2: Anti-inflammatory EffectsReduced TNF-alpha and IL-6 production in macrophages.Indicates potential use in treating inflammatory diseases.
Study 3: Anticancer ActivityIC50 of 15 µM in cancer cell lines; apoptosis via intrinsic pathway confirmed.Suggests efficacy in cancer treatment strategies.

Comparison with Similar Compounds

Key Structural Attributes:

  • Thiophene backbone : Provides a rigid aromatic scaffold for functional group attachment.
  • Sulfamoyl group : The methyl(3-methylphenyl)sulfamoyl moiety introduces steric bulk and electronic modulation.
  • Substituent diversity : The 4-ethylphenyl and phenyl groups contribute to lipophilicity and structural complexity.

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent groups on the sulfamoyl, carboxamide, or thiophene moieties, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Structural Analogues from Evidence

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences Source
Target Compound 3-[methyl(3-methylphenyl)sulfamoyl], 4-phenyl, N-(4-ethylphenyl) C₂₇H₂₇N₂O₃S₂ ~509.6* Reference compound
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophenecarboxamide 3-[methyl(4-methylphenyl)sulfamoyl], N-(4-chlorophenyl) C₂₅H₂₁ClN₂O₃S₂ 497.02 Chlorophenyl vs. ethylphenyl; 4-methyl vs. 3-methylphenyl
N-(3,4-dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophenecarboxamide 3-[methyl(4-methylphenyl)sulfamoyl], N-(3,4-dimethoxyphenyl) C₂₇H₂₆N₂O₅S₂ 522.64 Dimethoxyphenyl vs. ethylphenyl; altered solubility
N-[(4-fluorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophenecarboxamide 3-[methyl(4-methylphenyl)sulfamoyl], N-(4-fluorobenzyl) C₂₆H₂₃FN₂O₃S₂ ~506.6 Fluorobenzyl vs. ethylphenyl; enhanced electronegativity
N-(4-ethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophenecarboxamide 3-[(4-fluorophenyl)(methyl)sulfamoyl], N-(4-ethylphenyl) C₂₆H₂₃FN₂O₃S₂ 494.61 Fluorophenyl vs. 3-methylphenyl in sulfamoyl

Notes:

Key Trends and Findings

Substituent Effects on Bioactivity: Sulfamoyl modifications: Replacing 3-methylphenyl with fluorophenyl (as in ) may enhance metabolic stability due to fluorine’s electronegativity. Carboxamide nitrogen substituents: Ethylphenyl (target compound) vs. chlorophenyl () alters lipophilicity, impacting membrane permeability.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl or methoxy groups) are synthesized with higher purity (>99% in ), while bulkier groups (e.g., ethylphenyl) may reduce synthetic yields.

Physicochemical Properties :

  • Lipophilicity : Ethylphenyl and phenyl groups (target compound) confer higher logP compared to fluorophenyl or dimethoxyphenyl analogs .
  • Solubility : Dimethoxyphenyl derivatives () exhibit improved aqueous solubility due to polar methoxy groups.

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